molecular formula C13H15IN2O3 B13755945 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid CAS No. 1131614-95-3

4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid

Cat. No.: B13755945
CAS No.: 1131614-95-3
M. Wt: 374.17 g/mol
InChI Key: QFJDQPFSPUSIGE-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is a high-quality chemical reagent intended for research applications. As an iodinated derivative of a benzoic acid scaffold, this compound serves as a versatile organic building block. Its molecular structure, which incorporates both an acetylpiperazine group and an iodine atom, makes it a valuable intermediate in medicinal chemistry and drug discovery efforts, particularly for the synthesis of more complex target molecules or for use in cross-coupling reactions. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's safety data sheet and conduct a thorough risk assessment before use.

Properties

CAS No.

1131614-95-3

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

4-(4-acetylpiperazin-1-yl)-3-iodobenzoic acid

InChI

InChI=1S/C13H15IN2O3/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13(18)19)8-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19)

InChI Key

QFJDQPFSPUSIGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic Acid

General Synthetic Strategy

The synthesis of 4-(4-acetylpiperazin-1-yl)-3-iodobenzoic acid typically involves:

  • Starting from 3-iodobenzoic acid or its derivatives.
  • Introduction of the piperazinyl moiety at the 4-position of the benzoic acid ring.
  • Acetylation of the piperazine nitrogen to form the 4-acetylpiperazinyl substituent.

This approach requires selective functionalization and protection/deprotection steps to achieve the desired substitution pattern.

Stepwise Synthesis Overview

Step 1: Preparation of 3-Iodobenzoic Acid Derivative

3-Iodobenzoic acid is commercially available or can be synthesized via iodination of benzoic acid derivatives. This compound serves as the starting material for further functionalization.

Step 2: Introduction of the Piperazinyl Group

Nucleophilic aromatic substitution or palladium-catalyzed amination methods are employed to introduce the piperazine ring at the 4-position of the benzoic acid ring. For example, a halogen (such as chlorine or bromine) at the 4-position can be displaced by piperazine under basic conditions.

In some reported syntheses, 2-amino-5-iodobenzoic acid derivatives are converted to 2-(2-chloroacetamido)-5-iodobenzoic acid intermediates, which are then reacted with piperazine derivatives to yield the desired piperazinyl-substituted benzoic acids.

Step 3: Acetylation of the Piperazine Nitrogen

The free piperazine nitrogen is acetylated using acetyl chloride or acetic anhydride under controlled conditions to afford the 4-acetylpiperazin-1-yl substituent.

Representative Synthetic Procedure

A representative synthetic route adapted from related literature is as follows:

Step Reagents and Conditions Product Yield (%) Notes
1 3-Iodobenzoic acid (starting material) 3-Iodobenzoic acid Commercially available or synthesized Starting material
2 Piperazine, base (e.g., K2CO3), solvent (e.g., MeCN), heating 4-Piperazin-1-yl-3-iodobenzoic acid 45-60% Nucleophilic substitution at 4-position
3 Acetyl chloride or acetic anhydride, base (e.g., triethylamine), solvent (e.g., CH2Cl2), 0 °C to RT 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid 70-85% Acetylation of piperazine nitrogen

This sequence is consistent with procedures reported for related substituted benzoic acids bearing piperazine moieties.

Analysis of Preparation Methods

Reaction Conditions and Optimization

  • Nucleophilic Substitution: The introduction of the piperazine ring is typically performed under mild heating (60–80 °C) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). Potassium carbonate or other mild bases are used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

  • Acetylation: Acetylation is carried out at low temperatures (0 °C) to avoid over-acetylation or side reactions, followed by stirring at room temperature to complete the reaction. Triethylamine or other organic bases neutralize the generated acid.

Purification and Characterization

  • Purification is commonly achieved by flash chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexanes.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.
  • Yields are moderate to good, ranging from 45% to 85% depending on the step and reaction conditions.

Challenges and Considerations

  • Selectivity in substitution is critical to avoid multiple substitutions or side reactions.
  • The iodine substituent at the 3-position can be sensitive to harsh conditions; thus, mild reaction conditions are preferred.
  • The acetylation step requires careful control to prevent diacetylation or reaction at unwanted sites.

Data Tables Summarizing Key Preparation Steps

Compound Reaction Step Reagents/Conditions Yield (%) Characterization Data (Selected)
3-Iodobenzoic acid Starting material Commercial or iodination of benzoic acid N/A mp 210–212 °C
4-Piperazin-1-yl-3-iodobenzoic acid Nucleophilic substitution Piperazine, K2CO3, MeCN, 80 °C, 12 h 50 ^1H NMR (400 MHz, DMSO-d6): δ 7.5–7.8 (aromatic H), 3.0–3.5 (piperazine H)
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid Acetylation Acetyl chloride, TEA, CH2Cl2, 0 °C to RT, 2 h 75 ^1H NMR: δ 2.1 (s, CH3CO), 7.4–7.8 (aromatic), 3.2–3.6 (piperazine)

Literature Survey and Source Integration

  • The synthetic approach involving chloroacetamido intermediates and piperazine amination is well-documented in medicinal chemistry literature, as seen in the synthesis of related compounds such as 2-(2-chloroacetamido)-5-iodobenzoic acid derivatives.
  • Structural analogues involving piperazine substitution on iodobenzoic acid frameworks have been synthesized and characterized with similar methodologies.
  • Crystallographic data on related piperazine-benzoic acid salts provide insight into the stability and intermolecular interactions of these compounds, supporting the feasibility of the synthetic routes.
  • Acetylation reactions of piperazine derivatives are standard organic transformations, with well-established protocols ensuring high selectivity and yield.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. It has been studied for its potential therapeutic effects against multiple diseases, including cancer and infectious diseases. The presence of the piperazine ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity
Research indicates that derivatives of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid exhibit antimicrobial properties. For instance, structural modifications have been shown to improve activity against certain bacterial strains, highlighting its potential in developing new antibiotics .

Antiplasmodial Activity
In studies focusing on malaria treatment, compounds related to 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid have demonstrated promising antiplasmodial activity. The structure-activity relationship (SAR) analyses reveal that specific substitutions on the piperazine moiety can significantly enhance efficacy against Plasmodium falciparum, the malaria-causing parasite .

Materials Science

Development of Functional Materials
The compound is utilized in creating novel materials with unique properties. Its ability to form complexes with metals makes it suitable for applications in sensors and electronic devices. Researchers are exploring its use in creating conductive polymers and materials with fluorescence properties.

Biological Studies

Cellular Interaction Studies
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is employed as a probe in biological assays to study enzyme interactions and cellular processes. Its structural features allow it to modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityInvestigated derivatives against bacterial strainsCertain modifications enhanced antibacterial efficacy significantly .
Antiplasmodial Activity ResearchEvaluated against Plasmodium falciparumSpecific substitutions improved activity; selectivity index indicates low cytotoxicity .
Functional Material DevelopmentExplored applications in electronicsDemonstrated potential for creating conductive and fluorescent materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substitution Patterns on the Piperazine Ring

Key analogues differ in the substituents on the piperazine ring, influencing physicochemical properties and applications.

Compound Name Substituent on Piperazine Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid Acetyl (COCH₃) C₁₃H₁₅IN₂O₃ 1131614-95-3 374.17 Potential enzyme inhibition
4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Ethyl (C₂H₅) C₁₃H₁₆IN₂O₂ - ~360.19 (estimated) Intermediate in drug synthesis
4-(4,4-Dimethylpiperidin-1-yl)-3-iodobenzoic acid Dimethyl (C(CH₃)₂) C₁₄H₁₇IN₂O₂ 131614-81-7 ~388.21 (estimated) Enhanced lipophilicity
4-((Diethylamino)methyl)-3-iodobenzoic acid Diethylamino (N(C₂H₅)₂) C₁₂H₁₅INO₂ 1131614-39-5 332.16 Suzuki reaction applications

Key Observations :

  • Ethyl or dimethyl substituents increase hydrophobicity, affecting membrane permeability .
  • Diethylamino derivatives are smaller, favoring reactivity in cross-coupling reactions like Suzuki-Miyaura .

Iodine Position and Functional Group Variations

Variations in iodine placement or replacement of the acetylpiperazinyl group further diversify properties.

Compound Name Structural Variation Molecular Weight (g/mol) CAS Number Applications
3-Iodobenzoic acid Base structure (no piperazine) 248.01 618-51-9 UV absorber, Suzuki reactions
4-(tert-Butyl)-3-iodobenzoic acid tert-Butyl at 4-position 290.12 91131-72-5 Steric hindrance in catalysis
4-(Difluoromethoxy)-3-iodobenzoic acid Difluoromethoxy at 4-position 314.07 - Fluorinated drug intermediates

Key Observations :

  • 3-Iodobenzoic acid serves as a foundational scaffold; its derivatives gain functionality via piperazine or alkyl groups.
  • tert-Butyl and difluoromethoxy groups modulate electronic effects and metabolic stability .

Biological Activity

4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines a piperazine scaffold with an iodobenzoic acid moiety, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is C13H14N2O2IC_{13}H_{14}N_2O_2I. Its structure includes an acetylpiperazine group that is believed to contribute to its pharmacological properties. The presence of iodine in the benzoic acid portion may also influence its biological activity through enhanced lipophilicity and potential interactions with biomolecules.

PropertyValue
Molecular FormulaC13H14N2O2I
Molecular Weight344.16 g/mol
IUPAC Name4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid
Canonical SMILESCC(=O)N1CCN(C1)C2=C(C=CC=C2)I

Biological Activity Overview

Research indicates that 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. It is believed to interfere with key signaling pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition : There is evidence suggesting that 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid can inhibit specific enzymes, which may be relevant in the context of drug metabolism and therapeutic efficacy.

Study on Anticancer Activity

A study published in Molecules evaluated the anticancer properties of various benzoic acid derivatives, including 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid. The findings indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, notably inhibiting cell growth at concentrations as low as 5 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Enzyme Interaction Studies

Research conducted on the interaction of this compound with proteolytic enzymes revealed that it could act as a competitive inhibitor. Specifically, it was found to inhibit cathepsins B and L, which are crucial for protein degradation and have implications in cancer progression and metastasis .

Comparison with Similar Compounds

To understand the unique biological activity of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid, it is beneficial to compare it with other related compounds:

Compound NameStructure FeatureBiological Activity
3-Iodobenzoic AcidIodine substituentModerate antimicrobial
4-AcetylpiperazinePiperazine ringAntidepressant activity
4-(2-Chlorophenyl)benzoic AcidChlorine substituentAnticancer activity

The proposed mechanism of action for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid involves:

  • Enzyme Inhibition : By binding to active sites of target enzymes, it prevents their catalytic functions, thereby disrupting metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature due to the iodine atom may enhance membrane permeability, facilitating cellular uptake and enhancing bioactivity.
  • Induction of Apoptosis : Through the activation of apoptotic pathways, particularly involving caspases, this compound may promote programmed cell death in cancerous cells.

Q & A

Q. What are the standard synthetic routes for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid?

Methodological Answer: The synthesis typically involves two key steps:

Iodination : Introduce iodine at the meta position of benzoic acid via electrophilic substitution (e.g., using NaNO₂/HCl followed by KI, as demonstrated in iodobenzoic acid synthesis ).

Acetylpiperazine Coupling : React the iodobenzoic acid derivative with 4-acetylpiperazine. This can be achieved by:

  • Converting the carboxylic acid to an acid chloride (using SOCl₂ or PCl₅) , followed by nucleophilic substitution with the piperazine nitrogen.
  • Alternatively, employ coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF) to form the amide bond.

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsPurposeReference
IodinationNaNO₂, HCl, KIIntroduce iodine at position 3
Acid Chloride FormationSOCl₂, 60–80°CActivate carboxylic acid for coupling
Piperazine Coupling4-Acetylpiperazine, DMF, base (e.g., Et₃N)Form acetylpiperazinyl linkage

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C-NMR : Confirm the acetylpiperazinyl group (e.g., acetyl protons at ~2.1 ppm, piperazine CH₂ groups at 2.5–3.5 ppm) and iodobenzoate aromatic signals .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and acetyl group) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions using SHELX software .

Q. Table 2: Key Spectroscopic Markers

TechniqueExpected SignalFunctional GroupReference
¹H-NMRδ 2.1 (s, 3H)Acetyl group
¹³C-NMRδ 170–175 ppmCarboxylic acid
IR1680–1720 cm⁻¹C=O stretches

Q. What are the key structural features influencing its reactivity?

Methodological Answer:

  • Iodine Substituent : Enhances electrophilicity at the aromatic ring, enabling Suzuki couplings or nucleophilic substitutions. Its steric bulk may hinder some reactions .
  • Acetylpiperazinyl Group : The tertiary amine facilitates hydrogen bonding, while the acetyl group modulates lipophilicity and stability .
  • Carboxylic Acid : Allows derivatization (e.g., esterification, amidation) for solubility optimization .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between acetylpiperazine and iodobenzoic acid derivatives?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Catalysis : Add catalytic KI or DMAP to accelerate amide bond formation .
  • Temperature Control : Maintain 50–80°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the pure product .

Note: Monitor reaction progress via TLC (Rf comparison with starting materials) .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated NMR shifts with experimental data using software like Gaussian or ADF .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in computational models .
  • Dynamic Effects : Investigate conformational flexibility (e.g., piperazine ring puckering) via variable-temperature NMR or 2D techniques (COSY, NOESY) .

Example Workflow:

Perform geometry optimization using B3LYP/6-31G(d).

Calculate NMR shifts and compare with experimental data.

Adjust for solvent polarity and tautomeric forms if discrepancies persist.

Q. How does the iodine substituent affect the compound’s interaction with biological targets?

Methodological Answer:

  • Electronic Effects : The iodine’s electronegativity polarizes the aromatic ring, enhancing π-stacking with hydrophobic protein pockets .
  • Steric Influence : Its bulk may restrict binding to shallow active sites but improve selectivity for deeper cavities .
  • Biological Activity : Iodinated analogs often exhibit enhanced antimicrobial or anticancer properties due to improved membrane penetration and target affinity .

Q. Table 3: Hypothesized Bioactivity Mechanisms

FeatureMechanismPotential ImpactReference
IodineHalogen bonding with Ser/Thr residuesEnhanced enzyme inhibition
AcetylpiperazinylHydrogen bonding with Asp/GluImproved receptor binding

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